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Compound of Interest

Compound Name: endo-BCN-PEG4-acid

Cat. No.: B3040641 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The field of bioconjugation is pivotal for developing advanced therapeutics such

as Antibody-Drug Conjugates (ADCs). The endo-BCN-PEG4-acid is a discrete polyethylene

glycol (dPEG®) linker, which is a single molecular weight compound, not a polymeric mixture.

[1] It is a heterobifunctional linker designed for this purpose. It contains a bicyclononyne (BCN)

group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal carboxylic acid

that can be activated to form a stable amide bond with primary amines (e.g., lysine residues on

an antibody).[2] The hydrophilic PEG4 spacer enhances the solubility of the resulting

conjugate.[2][3]

Rigorous characterization of these bioconjugates is a critical quality attribute (CQA) to ensure

efficacy and safety.[4] High-Resolution Mass Spectrometry (HRMS), particularly when coupled

with liquid chromatography (LC-MS), has become an indispensable tool for the in-depth

characterization of bioconjugates like ADCs. It allows for accurate mass measurement of the

intact conjugate, determination of the drug-to-antibody ratio (DAR), and identification of

conjugation sites. This application note provides detailed protocols for the characterization of

endo-BCN-PEG4-acid conjugates using mass spectrometry.

Physicochemical Properties of endo-BCN-PEG4-acid
The fundamental properties of the linker must be known for accurate data interpretation.
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Property Value Reference

Chemical Name

3-[2-[2-[2-[2-[[(1R,8S)-9-

bicyclo[6.1.0]non-4-

ynyl]methoxycarbonylamino]et

hoxy]ethoxy]ethoxy]ethoxy]pro

panoic acid

Molecular Formula C22H35NO8

Molecular Weight 441.52 g/mol

CAS Number 2226472-38-2

Purity >95%

Experimental Protocols
Overall Experimental Workflow
The characterization process involves several key stages, from sample preparation to data

analysis, to confirm the identity and quality of the bioconjugate.
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Caption: High-level workflow for bioconjugate characterization.
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Protocol 1: Sample Preparation for Mass Spectrometry
Accurate analysis requires the removal of excess reagents and buffer exchange into an MS-

compatible solution.

Conjugation: React the primary amine-containing biomolecule (e.g., an antibody at 5-10

mg/mL in PBS) with a 5-10 molar excess of endo-BCN-PEG4-acid in the presence of an

amine-reactive activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and

Sulfo-NHS (N-hydroxysulfosuccinimide) for 1-2 hours at room temperature.

Purification: Remove unconjugated linker and activating reagents. This is typically achieved

using size-exclusion chromatography (SEC) or dialysis. For smaller scale, centrifuge filters

(e.g., 50K MWCO for an IgG antibody) are effective.

Buffer Exchange: Exchange the purified conjugate into an MS-compatible buffer.

For Native MS: Use a volatile buffer like 50-100 mM ammonium acetate, pH 7.0. This

helps preserve the protein's native conformation.

For Denaturing MS: Use a buffer containing a low concentration of an organic acid, such

as 0.1% formic acid in water.

Final Concentration: Adjust the final concentration of the conjugate to 0.5 - 1.0 mg/mL. Store

at -80°C until analysis.

Protocol 2: Intact Mass Analysis by LC-MS
Intact mass analysis is performed to determine the molecular weight of the conjugate and

assess the distribution of attached linkers (e.g., Drug-to-Antibody Ratio).

A. Native Size-Exclusion Chromatography (SEC) MS This method is ideal for analyzing the

intact conjugate under non-denaturing conditions, which is crucial for some ADCs to remain

intact.

LC System: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-

TOF or Orbitrap).
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Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm (or

equivalent).

Mobile Phase: Isocratic elution with 50 mM ammonium acetate (NH4OAc).

Flow Rate: 0.2 - 0.4 mL/min.

Injection Volume: 1-5 µL (to load 1-5 µg of protein).

MS Detector: ESI-QTOF or Orbitrap.

Ionization Mode: Positive Ion Electrospray (ESI+).

Mass Range: Set to a high m/z range (e.g., 1000–7000 m/z) to accommodate the low charge

states of native proteins.

Source Conditions: Optimize for native protein analysis (e.g., lower cone voltage, higher

source temperature) to minimize in-source fragmentation or unfolding.

B. Reversed-Phase (RP) LC-MS This method is used under denaturing conditions and can be

applied to the intact conjugate or its subunits after reduction.

LC System: UPLC/HPLC system coupled to an HRMS instrument.

Column: A C4 or C8 reversed-phase column suitable for protein analysis (e.g., 2.1 mm ID,

1.7-3.5 µm particle size).

Mobile Phase A: 0.1% Formic Acid (FA) in Water.

Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.

Gradient: A shallow gradient from ~20% to 60% B over 15-20 minutes.

Flow Rate: 0.2 - 0.3 mL/min.

Column Temperature: 60-80°C.

MS Detector: ESI-QTOF or Orbitrap.
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Ionization Mode: Positive Ion Electrospray (ESI+).

Mass Range: 800–4000 m/z.

Protocol 3: Data Analysis and Deconvolution
The raw data from ESI-MS consists of a series of peaks representing the protein with different

numbers of charges (a charge state envelope). Deconvolution is required to calculate the

neutral, zero-charge mass.
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Caption: Workflow for mass spectrometry data processing.
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Spectrum Extraction: Integrate the raw data across the main chromatographic peak to obtain

a high-quality mass spectrum.

Deconvolution: Use a deconvolution algorithm (e.g., MaxEnt1, Bayesian Protein

Reconstruct) available in the instrument's software (e.g., ProMass HR, BioAnalyst) to convert

the m/z spectrum into a true mass spectrum.

Mass Assignment: Identify the mass peaks in the deconvoluted spectrum. The peak with the

highest intensity corresponds to the most abundant species.

DAR Calculation: Calculate the average Drug-to-Antibody Ratio (DAR) by averaging the

number of linkers on each species, weighted by their relative abundance.

Data Presentation and Interpretation
Expected Mass Shifts
The conjugation of endo-BCN-PEG4-acid to a primary amine (like a lysine residue) occurs via

an amide bond formation, which involves the loss of one molecule of water (18.02 Da).

Mass of Linker: 441.52 Da

Mass of Water (H₂O): 18.02 Da

Net Mass Addition per Conjugation: 441.52 - 18.02 = 423.50 Da

This calculated mass shift is used to identify conjugated species in the mass spectrum.

Table of Expected Molecular Weights
Below is a theoretical example for a monoclonal antibody (mAb), such as Trastuzumab,

conjugated with endo-BCN-PEG4-acid.
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Species Description
Theoretical Mass
(Da)

Mass Shift from
Unconjugated (Da)

Unconjugated mAb
Trastuzumab

(representative)
~148,058 0

DAR 1 mAb + 1 Linker ~148,481.5 +423.5

DAR 2 mAb + 2 Linkers ~148,905.0 +847.0

DAR 3 mAb + 3 Linkers ~149,328.5 +1270.5

DAR 4 mAb + 4 Linkers ~149,752.0 +1694.0

DAR 5 mAb + 5 Linkers ~150,175.5 +2117.5

DAR 6 mAb + 6 Linkers ~150,599.0 +2541.0

DAR 7 mAb + 7 Linkers ~151,022.5 +2964.5

DAR 8 mAb + 8 Linkers ~151,446.0 +3388.0

Note: The starting mass of the mAb can vary based on glycosylation patterns.

By comparing the experimental masses from the deconvoluted spectrum to this theoretical

table, one can confirm successful conjugation and determine the distribution of linker-loaded

species. This comprehensive analysis is essential for the development and quality control of

novel bioconjugate therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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